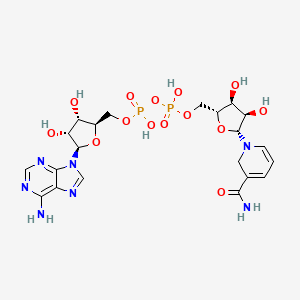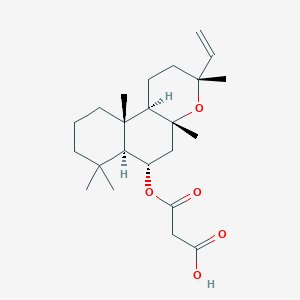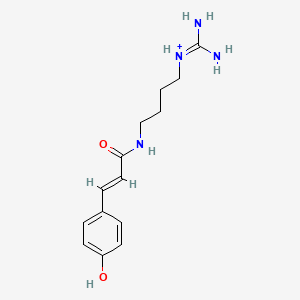
(E)-p-coumaroylagmatine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-coumaroylagmatine(1+) is a guanidinium ion obtained by protonation of the imino nitrogen of N-(4-guanidinobutyl)-4-hydroxycinnamamide. It is a conjugate base of a p-coumaroylagmatine.
Scientific Research Applications
Metabolism in Mammals and Microbiota
(E)-p-coumaroylagmatine (pCAA) has been studied for its metabolism in mammals like mice and in human gut microbiota. A study found that pCAA undergoes extensive metabolism in mice and human gut microbiota, producing potential bioactive metabolites through four major metabolic pathways. This metabolism is crucial for understanding the impact of pCAA on human health and nutrition (Wang & Sang, 2022).
Role in Plant Defense
pCAA plays a significant role in plant defense mechanisms. One study highlighted its involvement in protecting plants against pathogens like Phytophthora infestans, the causal agent of late blight disease in potatoes. The study found that Arabidopsis thaliana secretes pCAA as an antimicrobial compound to prevent pathogen colonization, suggesting its potential use in agricultural biotechnology (Dobritzsch et al., 2016).
Biosynthesis and Accumulation
The biosynthesis and accumulation of pCAA in plants have also been a subject of research. In Arabidopsis thaliana, the accumulation of pCAA was observed when infected with Alternaria brassicicola, indicating its role in plant defense. The study identified the agmatine coumaroyltransferase (AtACT) enzyme responsible for the biosynthesis of pCAA, providing insights into plant metabolic pathways and their response to environmental stress (Muroi et al., 2009).
Stress Responses in Plants
Another aspect of pCAA's function is its role in plant stress responses. Research on barley (Hordeum vulgare L.) revealed that treatment with jasmonic acid and abscisic acid induced the accumulation of pCAA, suggesting its involvement in the plant's response to osmotic stress. This finding is significant for understanding how plants adapt to environmental challenges (Ogura et al., 2001).
Implications for Crop Protection
The study of pCAA in winter wheat (Triticum aestivum L.) under snow cover showed a significant increase in pCAA content, correlating with protection against snow mold. This suggests a potential role for pCAA in crop protection under adverse weather conditions (Jin et al., 2003).
properties
Molecular Formula |
C14H21N4O2+ |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
diaminomethylidene-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]azanium |
InChI |
InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/p+1/b8-5+ |
InChI Key |
AKIHYQWCLCDMMI-VMPITWQZSA-O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCC[NH+]=C(N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCC[NH+]=C(N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)

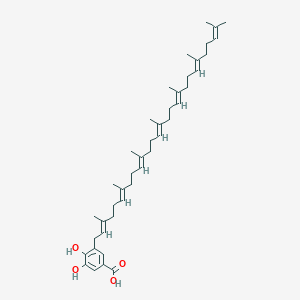
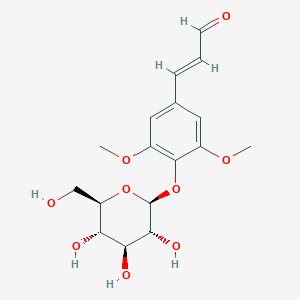
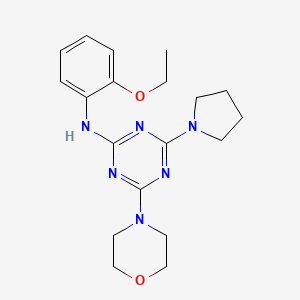
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)
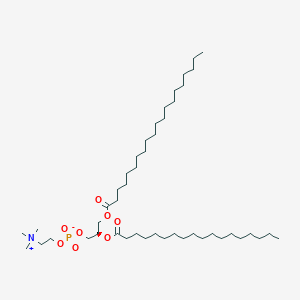

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)

